molecular formula C12H16ClNO3 B13392653 O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride

O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride

Cat. No.: B13392653
M. Wt: 257.71 g/mol
InChI Key: HLYJVHNPBQAKCW-UHFFFAOYSA-N
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Description

O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride is a chemically modified amino acid derivative widely used in peptide synthesis and pharmaceutical research. Structurally, it consists of a hydroxyproline backbone with a benzyl ether protecting group at the 4-hydroxy position and a hydrochloride salt form. The benzyl group enhances stability during synthetic processes, while the hydrochloride improves solubility in polar solvents. This compound serves as a critical chiral building block for constructing complex peptides and peptidomimetics, particularly in drug discovery targeting proteases and collagen-based therapies .

Properties

IUPAC Name

4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJVHNPBQAKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline

  • Dissolving L-trans-4-hydroxyproline L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) is dissolved in a 4M NaOH solution (4 ml, 16.01 mmol, 2.1 equivalents). The reaction mixture is then cooled to 0°C.
  • Addition of Benzyl Chloroformate Benzyl chloroformate (1.56 g, 9.15 mmol, 1.2 equivalents) is added dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C. This mixture is stirred for an additional 2 hours, allowing the temperature to gradually rise to room temperature.
  • Monitoring and Extraction The reaction is monitored using TLC (methanol:glacial acetic acid, 19:1). The reaction mixture is extracted with diethyl ether (2x15 ml). The resulting aqueous phase is collected and acidified with HCl (1:1) until Congo red indicates acidity on pH paper. The liberated oil is then extracted.

Synthesis of N-Cbz-(cis- or trans)-3,4-epoxy-L-proline benzyl ester

  • Amine Protection Amine protection of trans-4-hydroxy-L-proline is achieved using benzyl chloroformate in water at pH ~10.
  • Carboxylic Acid Protection The carboxylic acid of N-Cbz-trans-4-hydroxy-L-proline is benzyl protected with benzyl bromide, \$$Na2CO3\$$, and NaI in DMF.
  • Tosylation Intermediate 5 (N-Cbz-4-tosyl-L-proline benzyl ester) is obtained by treating the 4-alcohol with p-toluenesulfonyl chloride in pyridine at 4°C.
  • Selenide Substitution Substitution of the tosylate with reduced phenyl selenide, refluxing in tert-butanol, provides the 4-phenylseleno-proline intermediate. Post-isolation, it is treated with \$$H2O2\$$ to obtain the olefin, protected 3,4-dehydro-L-proline.
  • Epoxidation Intermediate 7 is directly converted to the protected trans- and cis-3,4-epoxy-prolines (8a & 8b) using meta-chloroperoxybenzoic acid (mCPBA).

Alternative Synthesis of N-Cbz-3,4-dehydro-L-proline-benzyl ester 7 or N-Cbz-3,4-dehydro-L-proline 7a

  • Methyl Xanthate Intermediate An alternative route to produce 3,4-dehydro-L-prolines involves the elimination of a methyl xanthate ester intermediate. Both free acid 3,4-dehydro-proline 7a or benzyl ester protected 3,4-dehydro-proline 7 can be generated via microwave-assisted pyrolysis elimination of the methyl xanthate 4a or 5a.
  • Esterification N-Cbz-trans-4-hydroxy-L-proline 3 is used in an esterification with \$$CS_2\$$ and iodomethane using NaH in THF to produce N-Cbz-trans-4-methylxanthate-L-proline 4a.
  • Carboxylic Acid Protection Carboxylic acid protection is achieved with benzyl bromide under standard conditions, providing 5a.
  • Microwave Irradiation Both methyl xanthate pyrrolidines 4a and 5a are successfully eliminated under microwave irradiation in an open/unsealed flask with sodium bicarbonate/or carbonate and water.

Synthesis of Cyclo(L-trans-(4-hydroxyprolinyl)-L-phenylalanine)

  • Silylation To a stirred ice-cold solution of the fully protected hydroxyproline derivative 6 (2.80 g, 6.87 mmol) in THF (10 ml), lithium hydroxide (0.29 g, 6.87 mmol, 1 equivalent) is added. The reaction mixture is stirred for 2 hours and monitored by TLC (EtOAc). When the reaction is complete, the solvent is evaporated to obtain a pale yellow paste (2.582 g, 99 %). The crude product is used in the next step without purification. A pale yellow viscous liquid (2.808 g, 94%) is obtained.
  • Cyclization To a solution of 10 (1.98g, 4.70 mmol) in toluene (15 ml), a few crystals of DMAP are added. The mixture is refluxed for 2 hours and the reaction is monitored by TLC (EtOAc, \$$R_f\$$ 0.65). When the reaction is complete, the mixture is filtered, and the filtrate is evaporated to give 11 as a viscous yellow liquid (1.728 g, 98%).

Characterization of Pseudopoly(trans-4-hydroxy-L-proline ester)

  • Preparation of Precursors Preparation of poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline) [poly(N-Z-Hpr-OH)] and poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline ester) [poly(N-Z-Hpr-OMe)], with easily removable pendant N-benzyloxycarbonyl group.
  • Esterification/Transesterification Weight-average molecular weight (\$$M_w\$$) of about 254000 and 33000 are obtained via esterification or transesterification, using stannous octoate as a catalyst, at 140°C under vacuum (20 mmHg) for 16 h.
  • Catalytic Transfer Hydrogenation Removal of the N-benzyloxycarbonyl group by catalytic transfer hydrogenation yielded pseudopoly(trans-4-hydroxy-L-proline ester) [poly(Hpr-OMe·HCl)].

Chemical Reactions Analysis

Protection/Deprotection Reactions

The compound serves as a versatile intermediate for orthogonal protection strategies:

  • Amine Protection : The secondary amine reacts with benzylchloroformate (Cbz-Cl) under basic conditions (pH ~10) to form N-Cbz-4-hydroxyproline derivatives, achieving >95% yield .

  • Hydroxyl Protection : The C4 hydroxyl group undergoes silylation using tert-butyldimethylsilyl chloride (TBSCl) or benzylation via Mitsunobu reactions (Ph₃P/DEAD) to yield protected intermediates for further functionalization .

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups selectively, while TBAF cleaves silyl ethers without affecting the peptide backbone .

Epoxidation and Olefin Formation

The hydroxyl group facilitates stereoselective epoxide synthesis:

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine at 4°C converts the hydroxyl to a tosylate (intermediate 5 ) .

  • Selenide Elimination : Reaction with phenylselenide anion generates 3,4-dehydroproline (7 ), which is oxidized (H₂O₂) to form cis- or trans-3,4-epoxyproline derivatives (8a , 8b ) in 78–85% yield .

Cyclization Reactions

The compound enables macrocyclization for constrained peptide motifs:

  • Cyclodipeptide Synthesis : Intramolecular cyclization of N-Cbz-4-hydroxyproline–L-phenylalanine dipeptide (DMAP, toluene, reflux) achieves 98% conversion to cyclo[L-trans-(4-hydroxyprolinyl)-L-phenylalanine] (11 ) .

  • Lactonization : Mitsunobu conditions (Ph₃P/DEAD) form 5-membered lactones, precursors to cis-4-hydroxyproline derivatives .

Ring-Opening Polymerization (ROP)

The lactone form (N-Cbz-PL) undergoes controlled ROP to synthesize stereoregular polyesters:

MonomerCatalyst[M]₀/[I]₀Time (h)Mₙ (kg/mol)Đ
N-C₁₂-PLDBU300:14889.61.18
N-EG₃-PLDBU75:1819.31.09
N-Boc-PLDBU50:12413.41.05

Reactions in CDCl₃ or DCM follow first-order kinetics, producing polymers with Đ <1.18 and >95% monomer conversion .

Racemization Studies

The stereochemical stability of Cα and C4 centers is critical:

  • Cα Racemization : Up to 40% occurs during WSCI/HOBt-mediated couplings in DMF but <5% with mixed anhydrides .

  • C4 Epimerization : No epimerization observed during DBU-catalyzed ROP, confirmed by ¹H/¹³C NMR and single-crystal XRD .

Scientific Research Applications

O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride is a chemical compound with several applications in scientific research, especially in pharmaceutical development, peptide synthesis, biochemical research, and cosmetic formulations .

Pharmaceutical Development
this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity . trans-L-4-Hydroxyproline benzyl ester hydrochloride is also an important intermediate in synthesizing pharmaceuticals that target collagen-related disorders, thus enhancing the development of effective treatments .

Peptide Synthesis
In peptide synthesis, this compound acts as a building block, improving the stability and bioactivity of peptide drugs, making them more effective in therapeutic applications .

Biochemical Research
Researchers use this compound to study protein folding and stability, providing insights into diseases related to misfolded proteins, which is crucial for developing treatments for conditions like Alzheimer's . trans-L-4-Hydroxyproline benzyl ester hydrochloride is also used to study the effects on protein folding and stability, providing insights into diseases related to protein misfolding .

Cosmetic Formulations
this compound is incorporated into skincare products for its potential to enhance skin hydration and elasticity, appealing to the beauty industry focused on anti-aging solutions . trans-L-4-Hydroxyproline benzyl ester hydrochloride is often incorporated into skincare products because of its ability to promote collagen synthesis, helping to improve skin elasticity and reduce the appearance of fine lines .

Material Science
trans-L-4-Hydroxyproline benzyl ester hydrochloride is explored for its potential in developing biodegradable polymers, contributing to more sustainable material solutions in various applications .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Acetyl-L-4-hydroxyproline

Structural and Functional Differences :

  • Substituent : Acetyl-L-4-hydroxyproline features an acetyl group (-COCH₃) at the 4-hydroxy position instead of a benzyl group (-CH₂C₆H₅) .
  • Solubility : The acetyl group increases hydrophilicity compared to the lipophilic benzyl group, making Acetyl-L-4-hydroxyproline more water-soluble. However, the hydrochloride salt of the benzylated derivative counterbalances this by enhancing polar interactions.
  • Applications : Acetylated derivatives are preferred in biochemical assays requiring aqueous compatibility, whereas benzylated forms are prioritized in solid-phase peptide synthesis (SPPS) for their stability under acidic conditions .

Data Table 1: Key Properties

Property O-Benzyl-L-trans-L-4-hydroxyproline HCl Acetyl-L-4-hydroxyproline
Molecular Formula C₁₂H₁₆ClNO₄ C₇H₁₁NO₄
Molecular Weight (g/mol) ~297.7 ~173.2
Substituent Benzyl ether Acetyl ester
Solubility High in polar solvents (HCl salt) Moderate in water
Stability Stable under acidic conditions Sensitive to strong acids

Other Hydrochloride Salts of Modified Amino Acids

However, their bulky aromatic or heterocyclic moieties contrast with the proline-based core of the target compound, leading to divergent pharmacological profiles .

Impact of Hydrochloride Salt Formation

The hydrochloride salt form is a critical differentiator:

  • Solubility : Hydrochlorides generally exhibit superior water solubility compared to free bases, crucial for drug formulation. For example, ortho-toluidine hydrochloride (Table 1‑2 in ) shows enhanced solubility over its free base, a trend mirrored in O-Benzyl-L-trans-L-4-hydroxyproline HCl .
  • Crystallinity : Hydrochloride salts often form stable crystalline structures, facilitating purification and storage—a property leveraged in industrial-scale peptide synthesis .

Biological Activity

O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride is a derivative of 4-hydroxyproline, a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including enzyme inhibition and receptor modulation, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, acting as either an agonist or antagonist depending on the context of its use.

Enzyme Inhibition

Research indicates that this compound can serve as a selective inhibitor for certain enzymes. For instance, studies have shown that derivatives of hydroxyproline can effectively inhibit the SLC1 family of amino acid transporters, which play crucial roles in cellular uptake processes. The compound's affinity for these transporters could be leveraged in therapeutic applications aimed at modulating amino acid levels in various physiological conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies where various hydroxyproline derivatives were tested against bacterial and fungal strains, certain modifications showed enhanced activity compared to standard treatments. The presence of the benzyl group in this compound may contribute to its improved antimicrobial efficacy by enhancing membrane permeability or altering the binding affinity to microbial targets .

Case Studies and Research Findings

  • Study on SLC Transporters : A study evaluated the effects of hydroxyproline derivatives, including this compound, on SLC1A4 and SLC1A5 transporters. The results indicated that these compounds could significantly enhance substrate uptake in a concentration-dependent manner, suggesting their potential as modulators of amino acid transport .
  • Antimicrobial Testing : In a comparative study involving various hydroxyproline derivatives, this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard agar diffusion methods, revealing effectiveness comparable to conventional antibiotics .
  • Cytotoxicity Assays : Cytotoxicity evaluations showed that certain derivatives, including this compound, exhibited selective cytotoxic effects against cancer cell lines while sparing normal cells. This selectivity highlights the compound's potential for targeted cancer therapies .

Data Table: Biological Activities of this compound

Activity Type Target Effect Reference
Enzyme InhibitionSLC1A4/SLC1A5Selective inhibition
AntimicrobialVarious bacterial strainsSignificant zone of inhibition
CytotoxicityCancer cell linesSelective cytotoxicity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves protecting the hydroxyl group of L-4-hydroxyproline with a benzyl group under anhydrous conditions, followed by hydrochlorination. Critical steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Pd/C or Rh complexes) to preserve the trans configuration during benzylation .
  • Purification : Employ gradient elution via reverse-phase HPLC or flash chromatography (C18 columns) to separate diastereomers. Validate purity using chiral GC-MS or polarimetry .
    • Data Reporting : Include retention times, optical rotation values, and 1H NMR^1\text{H NMR} integration ratios (e.g., benzyl proton signals at δ 7.2–7.4 ppm) .

Q. How can researchers confirm the structural integrity of O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and DEPT-135 spectra to verify the benzyl group (aromatic protons) and proline backbone (α-proton at δ 4.1–4.3 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching theoretical molecular weight (e.g., 299.7 g/mol for C12_{12}H15_{15}NO3_3·HCl) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry if ambiguities arise from spectral data .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyl ether or HCl dissociation. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-UV tracking (λ = 210–220 nm) .

Advanced Research Questions

Q. How does the trans stereochemistry of O-Benzyl-L-4-hydroxyproline hydrochloride influence its biochemical interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities to prolyl hydroxylases (e.g., P4H) using software like AutoDock Vina. Compare trans vs. cis conformers’ interactions with catalytic Fe2+^{2+} sites .
  • Kinetic Assays : Measure IC50_{50} values against collagen-modifying enzymes. For example, use fluorogenic substrates (e.g., Nα-Benzoyl-L-arginine-4-nitroanilide) to quantify inhibition .
    • Data Interpretation : Report RMSD values from docking simulations and dose-response curves from enzymatic assays .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal stress (60°C). Analyze degradation products via LC-HRMS to identify pathways (e.g., benzyl group cleavage or epimerization) .
  • Stabilization Strategies : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to protect against oxidation .

Q. How can researchers optimize analytical methods to resolve co-eluting impurities in O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride batches?

  • Methodological Answer :

  • Method Development : Adjust mobile phase pH (2.5–3.5 with TFA) and column temperature (25–40°C) in UPLC to improve separation. Use C18 or HILIC columns for polar impurities .
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., de-benzylated byproducts) to confirm method robustness (RSD < 2%) .

Q. What experimental designs are suitable for studying the compound’s role in collagen biosynthesis or hypoxia signaling?

  • Methodological Answer :

  • Cell-Based Assays : Treat fibroblast cultures (e.g., NIH/3T3) with the compound and quantify hydroxyproline content via colorimetric assays (e.g., chloramine-T method) .
  • Hypoxia Mimicry : Use HIF-1α luciferase reporters to assess modulation of hypoxia-responsive genes under normoxic vs. hypoxic conditions .

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